molecular formula C17H19N3O4S B10880735 Methyl 4-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Methyl 4-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B10880735
M. Wt: 361.4 g/mol
InChI Key: XBHGJZMBZYNPAV-UHFFFAOYSA-N
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Description

METHYL 4-({2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a pyrimidine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and thiourea under acidic conditions.

    Thioether Formation: The pyrimidine derivative is then reacted with an appropriate alkyl halide to introduce the thioether linkage.

    Acetylation: The thioether-containing pyrimidine is acetylated using acetic anhydride.

    Amidation: The acetylated pyrimidine is then coupled with 4-aminobenzoic acid methyl ester under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

METHYL 4-({2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of METHYL 4-({2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thioether and pyrimidine moieties are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-({2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE: is similar to other benzoate esters and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of METHYL 4-({2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioether linkage and pyrimidine ring make it particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 4-[[2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C17H19N3O4S/c1-4-13-10(2)18-17(20-15(13)22)25-9-14(21)19-12-7-5-11(6-8-12)16(23)24-3/h5-8H,4,9H2,1-3H3,(H,19,21)(H,18,20,22)

InChI Key

XBHGJZMBZYNPAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

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